Cas no 53458-40-5 (3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-)

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]- structure
53458-40-5 structure
Product Name:3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-
CAS-nummer:53458-40-5
MF:C12H16N6O4
MW:308.293241500854
CID:384518
PubChem ID:294636
Update Time:2025-04-19

3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine,3-[2,3-O-(1-methylethylidene)-b-D-ribofuranosyl]-
    • 2',3'-O-Isopropyliden-5'-O-acetyl-4-thio-6-aza-uridin
    • 2',3'-O-isopropylidene-5'-O-(4-toluenesulfonyl)uridine
    • 2',3'-O-isopropylidene-5'-O-(p-toluenesulfonyl)uridine
    • 2',3'-O-isopropylidene-5'-O-p-toluenesulfony
    • 2',3'-O-isopropylidene-8-azaadenosine
    • 5'-(2',3'-O-isopropylidene-uridine)-p-methylphenylsulfonate
    • 5'-O-p-toluenesulfonyl-2',3'-O-isopropylideneuridine
    • AC1NOEFV
    • CTK1A5347
    • NSC283421
    • O2',O3'-isopropylidene-O5'-trityl-uridine
    • ZINC01635702
    • SCHEMBL3320035
    • NSC-163473
    • [6-(7-amino-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxol-4-yl]-methanol
    • 3-[2,3-o-(1-methylethylidene)pentofuranosyl]-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
    • UNEASZMGCIBIBZ-UHFFFAOYSA-N
    • DTXSID30968144
    • NSC163473
    • 53458-40-5
    • Inchi: 1S/C12H16N6O4/c1-12(2)21-7-5(3-19)20-11(8(7)22-12)18-10-6(16-17-18)9(13)14-4-15-10/h4-5,7-8,11,19H,3H2,1-2H3,(H2,13,14,15)
    • InChI-sleutel: UNEASZMGCIBIBZ-UHFFFAOYSA-N
    • LACHT: O1C(C)(C)OC2C(N3C4C(=C(N)N=CN=4)N=N3)OC(CO)C12

Berekende eigenschappen

  • Exacte massa: 308.12300
  • Monoisotopische massa: 308.123
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 2
  • Complexiteit: 440
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.2
  • Topologisch pooloppervlak: 130Ų

Experimentele eigenschappen

  • Dichtheid: 1.94
  • Kookpunt: 585.4°Cat760mmHg
  • Vlampunt: 307.9°C
  • Brekindex: 1.851
  • PSA: 130.43000
  • LogboekP: -0.20550
Aanbevolen leveranciers
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk